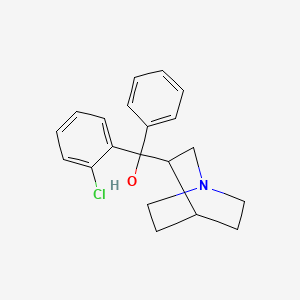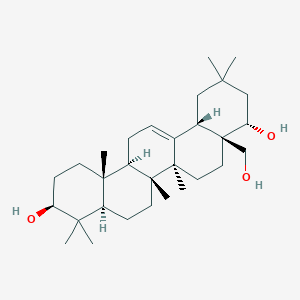
Diazene, (2,4-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorobenzene diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. 2,4-Dichlorobenzene diazonium is particularly notable for its applications in organic synthesis, especially in the formation of azo compounds and other aromatic derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dichlorobenzene diazonium is typically synthesized through the diazotization of 2,4-dichloroaniline. The process involves the reaction of 2,4-dichloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt and prevent its decomposition.
Industrial Production Methods
In industrial settings, the preparation of 2,4-dichlorobenzene diazonium follows a similar route but is scaled up to accommodate larger quantities. Continuous-flow diazotization methods are often employed to enhance safety and efficiency. These methods involve the continuous addition of reactants and the removal of products, minimizing the risks associated with the exothermic nature of the diazotization reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichlorobenzene diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer and related reactions.
Coupling Reactions: The diazonium group can couple with electron-rich aromatic compounds like phenols and amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide.
Coupling Reactions: Phenols and amines are common coupling partners.
Major Products
Applications De Recherche Scientifique
2,4-Dichlorobenzene diazonium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-dichlorobenzene diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new bonds. In coupling reactions, the diazonium ion reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo compounds .
Comparaison Avec Des Composés Similaires
2,4-Dichlorobenzene diazonium can be compared with other diazonium salts such as:
- Benzene diazonium chloride
- 4-Nitrobenzene diazonium
- 2,4,6-Trichlorobenzene diazonium
Uniqueness
2,4-Dichlorobenzene diazonium is unique due to the presence of two chlorine atoms on the benzene ring, which influences its reactivity and the types of products formed. The chlorine atoms are electron-withdrawing groups, making the diazonium ion more stable and reactive towards nucleophiles compared to unsubstituted diazonium salts .
Similar Compounds
- Benzene diazonium chloride : Lacks the electron-withdrawing chlorine atoms, making it less reactive.
- 4-Nitrobenzene diazonium : Contains a nitro group, which is also electron-withdrawing but has different reactivity patterns.
- 2,4,6-Trichlorobenzene diazonium : Contains three chlorine atoms, making it even more reactive but also more challenging to handle due to increased instability .
Propriétés
Numéro CAS |
887582-30-1 |
|---|---|
Formule moléculaire |
C6H4Cl2N2 |
Poids moléculaire |
175.01 g/mol |
Nom IUPAC |
(2,4-dichlorophenyl)diazene |
InChI |
InChI=1S/C6H4Cl2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,9H |
Clé InChI |
QNXHDUOBEIHJOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)N=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14138435.png)
![3-[(4-Fluorophenyl)amino]-6-methylphenol](/img/structure/B14138441.png)
![4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14138449.png)

![6-(5-Iodofuran-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B14138453.png)





![N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)

![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)
